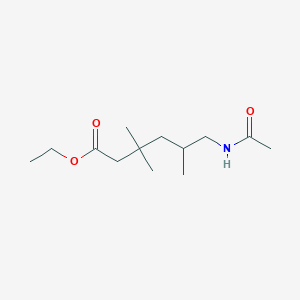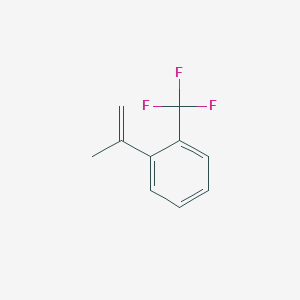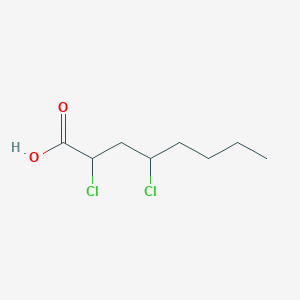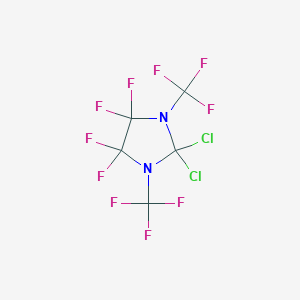
3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring fused with a thione group and a cyclohexylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-aminobenzothiazole with cyclohexyl isothiocyanate under reflux conditions. The reaction proceeds through nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thione ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
化学反応の分析
Types of Reactions
3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-acyl or N-alkyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione.
Cyclohexyl isothiocyanate: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to the presence of both the cyclohexylamino and thione groups, which confer specific chemical properties and potential biological activities that are distinct from other benzothiazole derivatives.
特性
| 90216-97-0 | |
分子式 |
C13H16N2S2 |
分子量 |
264.4 g/mol |
IUPAC名 |
3-(cyclohexylamino)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H16N2S2/c16-13-15(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-13/h4-5,8-10,14H,1-3,6-7H2 |
InChIキー |
ATZVLALHZSLTDH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NN2C3=CC=CC=C3SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)


![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

